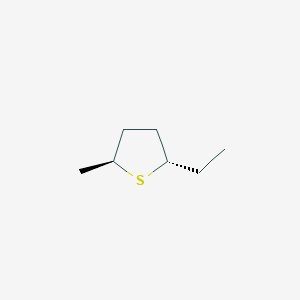
Thiolane, 2-ethyl-5-methyl, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiolane, 2-ethyl-5-methyl, trans-: is an organic compound belonging to the class of thiolanes, which are sulfur-containing heterocycles. This compound is characterized by a five-membered ring structure with sulfur as the heteroatom. The trans-configuration indicates that the substituents (2-ethyl and 5-methyl groups) are on opposite sides of the ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Heterocyclization: One common method for synthesizing thiolane derivatives involves the heterocyclization of suitable precursors. For instance, the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) can yield thiolane derivatives.
Ring Expansion: Another approach involves the ring expansion of smaller sulfur-containing rings, such as thiiranes or thietanes, using reagents like sulfur or sulfur-containing compounds under controlled conditions.
Industrial Production Methods: Industrial production of thiolane derivatives typically involves large-scale heterocyclization reactions using optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiolane, 2-ethyl-5-methyl, trans- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert thiolane derivatives to thiols or other reduced forms. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Thiolane derivatives can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common nucleophiles include halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiolane derivatives
Scientific Research Applications
Chemistry: Thiolane, 2-ethyl-5-methyl, trans- is used as a building block in organic synthesis, particularly in the synthesis of more complex sulfur-containing compounds. Its unique ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, thiolane derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. Their ability to interact with biological targets makes them candidates for drug development.
Medicine: Thiolane derivatives have shown promise in medicinal chemistry as potential therapeutic agents. Their sulfur-containing ring structure can interact with various biological pathways, making them useful in the development of new drugs.
Industry: In the industrial sector, thiolane derivatives are used in the production of polymers, resins, and other materials. Their chemical stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of thiolane, 2-ethyl-5-methyl, trans- involves its interaction with molecular targets through its sulfur-containing ring. The sulfur atom can form bonds with various biological molecules, influencing their activity. This interaction can modulate enzyme activity, inhibit specific pathways, or alter the function of target proteins.
Comparison with Similar Compounds
Thiolane: The parent compound with no substituents.
2-Methylthiolane: A similar compound with a methyl group at the 2-position.
5-Ethylthiolane: A similar compound with an ethyl group at the 5-position.
Comparison: Thiolane, 2-ethyl-5-methyl, trans- is unique due to its trans-configuration and the presence of both ethyl and methyl groups. This configuration affects its chemical reactivity and physical properties, making it distinct from other thiolane derivatives. The presence of both substituents in a trans-configuration can influence its interaction with biological targets and its overall stability.
Properties
CAS No. |
61568-32-9 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(2S,5S)-2-ethyl-5-methylthiolane |
InChI |
InChI=1S/C7H14S/c1-3-7-5-4-6(2)8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
GLYJMWLDSMBPTO-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H](S1)C |
Canonical SMILES |
CCC1CCC(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















